![molecular formula C9H8N2O2 B564090 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde CAS No. 108929-20-0](/img/structure/B564090.png)
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde
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Overview
Description
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is an arenecarbaldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde is a compound of interest in various chemical synthesis and property studies. One research area involves its role in the synthesis of pyrazoles and other heterocyclic compounds. For instance, López et al. (2004) explored its use in producing ferrocenyl pyrazoles, emphasizing its utility in creating complex molecular structures (López et al., 2004). Similarly, Alcaide et al. (2008) demonstrated the synthesis of protected enantiopure dihydroxypyrrolidin-2-ones from β-lactam aldehydes, showcasing the compound's versatility in organic synthesis (Alcaide et al., 2008).
Role in Biosynthesis Pathways
4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde also plays a crucial role in biological pathways. Liu et al. (2012) investigated PigF, an enzyme in the prodigiosin-synthetic pathway in Serratia, which catalyzes the conversion of this compound to its methylated form, highlighting its importance in natural product biosynthesis (Liu et al., 2012). Additionally, Stanley et al. (2006) elucidated the biosynthetic pathway in Streptomyces coelicolor, further demonstrating its role in the formation of complex natural products (Stanley et al., 2006).
Potential in Pharmaceutical Research
The compound's derivatives have potential applications in pharmaceutical research. For example, Jolicoeur and Lubell (2006) synthesized 4-alkoxy- and 4-amino-2,2'-bipyrroles from 4-hydroxyproline, suggesting possible applications in creating novel drug molecules (Jolicoeur & Lubell, 2006).
Enzymatic Studies and Biocatalysis
Enzymatic studies involving 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde have led to insights into biocatalysis. Chawrai et al. (2012) characterized enzymes like PigC and HapC, which catalyze the formation of prodigiosin, a compound with anticancer properties, from derivatives of 4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde (Chawrai et al., 2012).
properties
CAS RN |
108929-20-0 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.175 |
IUPAC Name |
3-hydroxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)4-7(11-8)6-2-1-3-10-6/h1-5,10-11,13H |
InChI Key |
SAMHUHNCPNEMTP-VMPITWQZSA-N |
SMILES |
C1=CNC(=C1)C2=CC(=C(N2)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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